molecular formula C7H10O3 B1201776 Glycidyl methacrylate CAS No. 25067-05-4

Glycidyl methacrylate

Cat. No.: B1201776
CAS No.: 25067-05-4
M. Wt: 142.15 g/mol
InChI Key: VOZRXNHHFUQHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycidyl methacrylate is an ester of methacrylic acid and glycidol. It is a bifunctional molecule containing both an epoxide and an acrylate group. This compound is commonly used as a monomer in the production of epoxy resins and is known for its versatility in various chemical applications .

Mechanism of Action

Target of Action

Glycidyl methacrylate (GMA) is a bifunctional molecule, containing both an epoxide and an acrylate group . It primarily targets polymers, particularly polyolefins and other acrylate resins . It acts as an adhesion promoting crosslinking co-monomer for these resins .

Mode of Action

GMA interacts with its targets through a well-known nucleophilic ring-opening reaction of the epoxy group . This reaction allows for the installation of a variety of functionalities onto the reactive scaffold . The primary modification processes involve amine-epoxy, thiol–epoxy, azide-epoxy, acid-epoxy, and hydrolysis reactions .

Biochemical Pathways

The biochemical pathways affected by GMA primarily involve the post-polymerization modifications of polymers . The treatment of poly(this compound) with nucleophilic agents yields new linear homo/co-polymers . The materials obtained have different physicochemical properties depending upon the nucleophiles utilized .

Pharmacokinetics

Its controlled polymerization behavior through free radical polymerization methods and high shelf life of the resulting polymers make GMA a versatile reactive scaffold in polymer chemistry .

Result of Action

The result of GMA’s action is the formation of a wide variety of chemically diverse materials characterized by controlled structure and specific functions . These materials can have varied properties, such as being water-soluble or forming amphiphilic block copolymers . Additional chemical modifications can further transform the obtained polymers after the post-polymerization treatment .

Action Environment

The action of GMA is influenced by environmental factors such as temperature and the presence of other chemical agents . For instance, the post-polymerization reactions of GMA can be carried out at room temperature, and the choice of solvent, RAFT agent, and experimental procedures is crucial for gaining the desired control . The overall flexibility of these functionalizations, coupled with the commercial availability of GMA, makes it adaptable in various environments .

Safety and Hazards

GMA is a combustible liquid and is harmful if swallowed or inhaled . It is toxic in contact with skin and causes skin irritation . It may cause an allergic skin reaction . It is suspected of causing genetic defects and may cause cancer . It may damage fertility or the unborn child . It causes damage to organs through prolonged or repeated exposure .

Future Directions

GMA is a highly versatile polymeric building block for post-polymerization modifications . The modification of PGMA by means of secondary amines leads to functional polymeric materials that are also pH sensitive . The range of pH sensitivity can be varied by selecting different amines as nucleophilic agents . This suggests that GMA has potential for a wide range of applications in the future.

Biochemical Analysis

Biochemical Properties

Glycidyl methacrylate plays a significant role in biochemical reactions due to its reactive epoxide group. This group can undergo nucleophilic ring-opening reactions, allowing this compound to interact with various enzymes, proteins, and other biomolecules. For instance, it can react with nucleophiles such as amines, thiols, and acids, leading to the formation of covalent bonds . These interactions are crucial for the modification of biomolecules and the synthesis of functional polymers.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect cell proliferation and viability, with its impact varying depending on the concentration and exposure duration . It has been observed to induce changes in cellular morphology and function, potentially affecting cell signaling pathways and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the epoxide group’s reactivity. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The bifunctional nature of this compound allows it to participate in various chemical modifications, making it a versatile tool in molecular biology and biochemistry.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to be stable under standard conditions but can undergo hydrolysis and other degradation processes over extended periods . These temporal changes can influence its long-term effects on cellular function, making it essential to consider the timing of experiments involving this compound.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that this compound can cause dose-dependent changes in cellular and metabolic activities, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The epoxide group can undergo ring-opening reactions, leading to the formation of new metabolites . These reactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its biochemical activity . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in research and industrial applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, affecting its activity and function . The ability to control the subcellular localization of this compound can enhance its utility in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyl methacrylate can be synthesized through the reaction of methacrylic acid with glycidol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where methacrylic acid and glycidol are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Glycidyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Methacrylic Acid 2,3-Epoxypropyl Ester
  • 2,3-Epoxypropyl Methacrylate
  • Glycidol Methacrylate

Uniqueness: Glycidyl methacrylate is unique due to its bifunctional nature, containing both an epoxide and an acrylate group. This allows it to participate in a wide range of chemical reactions, making it highly versatile compared to other similar compounds .

Properties

IUPAC Name

oxiran-2-ylmethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-5(2)7(8)10-4-6-3-9-6/h6H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZRXNHHFUQHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Record name GLYCIDYL METHACRYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8709
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name GLYCIDYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25067-05-4
Record name Poly(glycidyl methacrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25067-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0025361
Record name Glycidyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Glycidyl methacrylate is a colorless liquid with a fruity odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a fruity odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name GLYCIDYL METHACRYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8709
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycidyl methacrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1251
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name GLYCIDYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

372 °F at 760 mmHg (NTP, 1992), 189 °C
Record name GLYCIDYL METHACRYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8709
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name GLYCIDYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name GLYCIDYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

181 °F (NTP, 1992), 84 °C (Tag open cup)
Record name GLYCIDYL METHACRYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8709
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name GLYCIDYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

5 to 10 mg/mL at 68 °F (NTP, 1992), Very soluble in benzene, ethyl ether, ethyl alcohol, Solubility in water, g/100ml at 25 °C: 5 (moderate)
Record name GLYCIDYL METHACRYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8709
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name GLYCIDYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name GLYCIDYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.073 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.07 g/cu m @ 25 °C, Relative density (water = 1): 1.08
Record name GLYCIDYL METHACRYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8709
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name GLYCIDYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name GLYCIDYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 4.9
Record name GLYCIDYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

3.15 [mmHg], Vapor pressure, kPa at 25 °C: 0.42
Record name Glycidyl methacrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1251
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name GLYCIDYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Colorless liquid

CAS No.

106-91-2, 25067-05-4
Record name GLYCIDYL METHACRYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8709
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Glycidyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycidyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polyglycidyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025067054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCIDYL METHACRYLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67195
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name GLYCIDYL METHACRYLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycidyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-epoxypropyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Propenoic acid, 2-methyl-, - 2-oxiranylmethyl ester, homopolymer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCIDYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8WN29J8VF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GLYCIDYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name GLYCIDYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

freezing pt: -41.5 °C
Record name GLYCIDYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycidyl methacrylate
Reactant of Route 2
Reactant of Route 2
Glycidyl methacrylate
Reactant of Route 3
Reactant of Route 3
Glycidyl methacrylate
Reactant of Route 4
Reactant of Route 4
Glycidyl methacrylate
Reactant of Route 5
Reactant of Route 5
Glycidyl methacrylate
Reactant of Route 6
Reactant of Route 6
Glycidyl methacrylate
Customer
Q & A

Q1: What is the molecular formula and weight of Glycidyl methacrylate?

A1: this compound has the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers frequently utilize techniques like Fourier Transform Infrared Spectroscopy (FTIR) [, , , , ] and Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) [, , , ] to analyze the structure and composition of this compound-based polymers. FTIR helps identify characteristic functional groups like epoxy and carbonyl groups present in this compound. Meanwhile, NMR provides detailed insights into the polymer's structure, including monomer sequence, tacticity, and copolymer composition.

Q3: What makes this compound a versatile material for various applications?

A3: this compound's versatility stems from its reactive epoxy group, enabling covalent bonding with various functionalities like amines, thiols, and carboxylic acids [, , , , ]. This reactivity makes it valuable in creating functional materials. For instance, it can modify surfaces to enhance adhesion [], create hydrogels for drug delivery [], and synthesize adsorbents for removing pollutants like chromium from water [].

Q4: Can this compound be used to modify the surface of materials like carbon fiber?

A4: Yes, this compound can be grafted onto the surface of carbon fibers to enhance the interfacial adhesion between the fiber and epoxy resin in composite materials [, ]. This grafting process can be achieved using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization [] and electrochemical grafting [], leading to improved mechanical properties in the resulting composites.

Q5: How does this compound contribute to the toughness of polymer blends?

A5: this compound plays a crucial role in toughening brittle polymers like poly(butylene terephthalate) (PBT) [, ]. When used in core-shell impact modifiers, the reactive epoxy group of this compound allows for chemical bonding with the PBT matrix during melt blending. This bonding enhances the interfacial adhesion between the modifier and the matrix, facilitating stress transfer and improving the impact strength of the resulting blend.

Q6: What role does this compound play in creating controlled-release herbicide formulations?

A6: this compound can be used to develop controlled-release herbicide formulations, such as those for 2,4-dichlorophenoxyacetic acid (2,4-D) []. By incorporating 2,4-D into a poly(this compound) matrix, the herbicide's release rate can be controlled, providing prolonged weed control while minimizing environmental impact. The release rate can be tailored by adjusting the molecular weight of the this compound precursor, allowing for customized release profiles for different applications.

Q7: How is this compound employed in enzyme immobilization?

A7: this compound is valuable for enzyme immobilization due to its reactive epoxy group [, , ]. Researchers utilize this compound-based polymers and copolymers to create supports for immobilizing enzymes like trypsin [, ] and horseradish peroxidase []. The epoxy groups on the polymer surface react with amine groups on the enzyme, forming stable covalent bonds that secure the enzyme to the support material. This immobilization allows for enzyme reuse, enhanced stability, and application in continuous flow systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.